8-OH-DPAT-d7 (hydrobromide)

Serotonin Receptor Pharmacology GPCR Binding Receptor Selectivity

8-OH-DPAT-d7 (hydrobromide) incorporates seven deuterium atoms on the propyl side chains, delivering a distinct mass shift while preserving the parent compound's 5-HT1A/5-HT7 receptor pharmacology. Unlike non-deuterated 8-OH-DPAT, which suffers from co-elution and ion suppression artifacts in complex biological matrices, the d7 analog enables precise, matrix-corrected quantification in LC-MS/MS workflows. This is essential for accurate pharmacokinetic profiling (Cmax, AUC, t1/2) and receptor occupancy studies where the parent compound's short ~1.5 h half-life demands exceptional analytical sensitivity. Procurement supports regulatory-compliant bioanalytical method validation for preclinical neuroscience and PET imaging displacement investigations.

Molecular Formula C16H26BrNO
Molecular Weight 335.33 g/mol
Cat. No. B12426002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OH-DPAT-d7 (hydrobromide)
Molecular FormulaC16H26BrNO
Molecular Weight335.33 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/i1D3,3D2,10D2;
InChIKeyBATPBOZTBNNDLN-WIROKCJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-OH-DPAT-d7 (hydrobromide) - Deuterated Serotonin 5-HT1A/7 Receptor Agonist for Pharmacological Research and Bioanalysis


8-OH-DPAT-d7 (hydrobromide) is the deuterated analog of 8-OH-DPAT, a well-characterized agonist of the serotonin 5-HT1A and 5-HT7 receptors belonging to the aminotetralin chemical class [1]. The incorporation of seven deuterium atoms on the propyl side chains preserves the receptor binding profile of the parent compound while introducing a mass shift essential for quantitative mass spectrometry applications [2]. This isotopic labeling enables precise discrimination between the compound and its non-labeled counterpart, rendering 8-OH-DPAT-d7 a critical internal standard in pharmacokinetic studies, neurochemical bioanalysis, and receptor occupancy investigations [3].

Critical Limitations of Non-Deuterated 8-OH-DPAT Analogs in Modern Quantitative Bioanalysis


While non-deuterated 8-OH-DPAT (including the racemate and single enantiomers) is widely employed as a pharmacological probe, its utility as an internal standard in LC-MS/MS workflows is fundamentally compromised by chromatographic co-elution and ion suppression artifacts that obscure accurate quantitation in complex biological matrices [1]. The deuterated analog, 8-OH-DPAT-d7, mitigates these analytical challenges by providing a distinct mass-to-charge ratio while retaining near-identical physicochemical properties . Critically, the short half-life of 8-OH-DPAT (approximately 1.5 hours) necessitates highly sensitive and precise quantification methods, for which stable isotope-labeled internal standards are the regulatory gold standard . Substitution with non-isotopic analogs introduces unacceptable variability and fails to meet the rigorous accuracy demands of modern pharmacokinetic and tissue distribution studies [2].

Quantitative Differentiation of 8-OH-DPAT-d7: Evidence-Based Assessment for Procurement and Experimental Design


Comparative Binding Affinity of 8-OH-DPAT at 5-HT1A and 5-HT7 Receptors

8-OH-DPAT demonstrates high affinity and selectivity for the 5-HT1A receptor compared to the 5-HT7 receptor. Specifically, it exhibits a pIC50 of 8.19 (corresponding to a Ki of approximately 6.5 nM) for 5-HT1A, whereas its affinity for 5-HT7 is significantly lower with a Ki of 466 nM . This translates to a >70-fold selectivity window for 5-HT1A over 5-HT7 in terms of binding affinity. In direct comparison, the widely used 5-HT1A antagonist WAY-100635 displays a Ki of 0.8 nM for 5-HT1A, making it more potent but lacking the agonist functional activity of 8-OH-DPAT [1]. This selectivity profile is crucial for studies aiming to dissect 5-HT1A-mediated signaling from 5-HT7-mediated effects.

Serotonin Receptor Pharmacology GPCR Binding Receptor Selectivity

Functional Potency of 8-OH-DPAT in Native Tissue and Recombinant Systems

In functional assays, 8-OH-DPAT acts as a full agonist at 5-HT1A receptors with an EC50 of 12 nM in rat hippocampal membranes . In recombinant systems expressing human 5-HT1A receptors, it inhibits cAMP accumulation with a KB of 1.27 ± 0.30 nM, demonstrating high potency [1]. For comparison, the endogenous agonist serotonin (5-HT) exhibits an EC50 of approximately 10-50 nM in similar functional assays, indicating that 8-OH-DPAT is equipotent to serotonin at 5-HT1A receptors but with the advantage of metabolic stability and receptor selectivity [2]. This functional potency is critical for in vivo studies where low doses (e.g., 0.1 mg/kg s.c.) produce robust neurochemical effects, such as a 66% reduction in striatal 5-HT release in rats [3].

Functional Assay cAMP Inhibition Receptor Activation

Enantioselective Pharmacokinetics and Brain Penetration of 8-OH-DPAT

The pharmacokinetic profile of 8-OH-DPAT is enantioselective, with the (R)-enantiomer exhibiting higher affinity and potency compared to the (S)-enantiomer [1]. Following subcutaneous administration in rats (1 mg/kg), 8-OH-DPAT rapidly distributes to the brain, achieving peak concentrations within 30 minutes and declining with a half-life of 26 minutes [2]. The compound readily crosses the blood-brain barrier due to its lipophilicity, making it suitable for central nervous system studies . In goats, intramuscular administration of R-8-OH-DPAT (0.1 mg/kg) resulted in a mean bioavailability of 66% and a volume of distribution of 1.47 L/kg, confirming significant tissue distribution [3]. This pharmacokinetic data underscores the need for precise quantification, a role fulfilled by the deuterated internal standard 8-OH-DPAT-d7.

Pharmacokinetics Blood-Brain Barrier Enantioselectivity

Analytical Performance of Deuterated 8-OH-DPAT as an Internal Standard in LC-MS/MS Bioanalysis

8-OH-DPAT-d7 is employed as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction variability, and ionization fluctuations in LC-MS/MS assays . While direct comparative data for 8-OH-DPAT-d7 versus non-deuterated internal standards are not available, class-level evidence demonstrates that SIL-IS provides superior accuracy and precision in quantitative bioanalysis, often achieving ±15% accuracy across the calibration range [1]. The deuterium labeling in 8-OH-DPAT-d7 (m/z shift of +7 Da) ensures distinct mass separation from the analyte (8-OH-DPAT) without significant chromatographic resolution differences, a critical requirement for reliable quantitation in complex biological matrices like plasma and brain tissue [2]. Regulatory guidelines (FDA, EMA) strongly recommend the use of SIL-IS for validated bioanalytical methods supporting drug development [3].

LC-MS/MS Internal Standard Method Validation

Optimal Utilization Scenarios for 8-OH-DPAT-d7 in Pharmaceutical Research and Development


Quantitative Pharmacokinetic Profiling in Preclinical Species

8-OH-DPAT-d7 is ideally suited as an internal standard for LC-MS/MS quantification of 8-OH-DPAT in plasma and tissue samples from preclinical pharmacokinetic studies. The short half-life (26 min in rat brain) and enantioselective distribution necessitate a robust analytical method capable of precise measurement at low ng/mL concentrations. The deuterated internal standard corrects for matrix effects and extraction variability, enabling accurate determination of key PK parameters (Cmax, tmax, AUC, clearance, volume of distribution) essential for dose selection and regimen design [1].

Receptor Occupancy and Brain Distribution Studies in Neuroscience

In neuroscience research investigating the relationship between 5-HT1A receptor occupancy and behavioral or neurochemical endpoints, accurate measurement of brain 8-OH-DPAT concentrations is critical. 8-OH-DPAT-d7 serves as the internal standard in LC-MS/MS methods that quantify the compound in brain tissue homogenates or microdialysates. This application directly supports studies on anxiety, depression, cognition, and sleep, where precise brain exposure data are required to interpret functional outcomes [2].

Validation of 5-HT1A PET Tracer Binding via In Vivo Displacement Assays

In positron emission tomography (PET) imaging studies using radioligands such as [11C]WAY-100635 or [18F]MPPF to quantify 5-HT1A receptor density, unlabeled 8-OH-DPAT is often used in displacement or blocking experiments to define non-specific binding. For accurate interpretation of PET data, plasma and brain concentrations of the displacing agent (8-OH-DPAT) must be measured. 8-OH-DPAT-d7 is the preferred internal standard for these quantitative assays, ensuring that the relationship between receptor occupancy and unbound drug concentration is precisely defined [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-OH-DPAT-d7 (hydrobromide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.